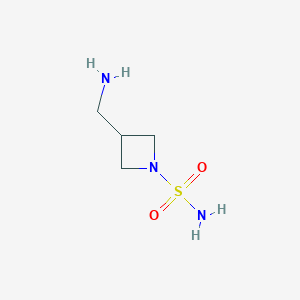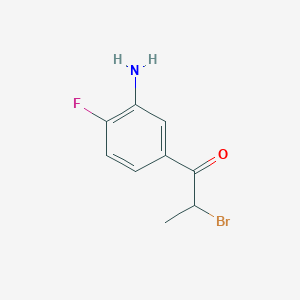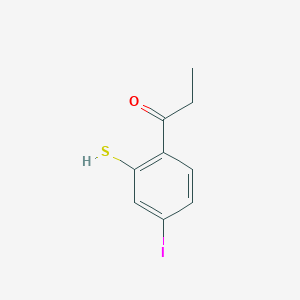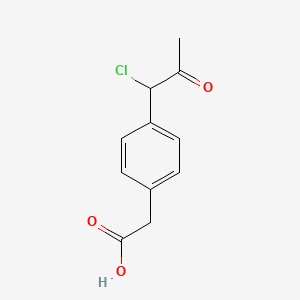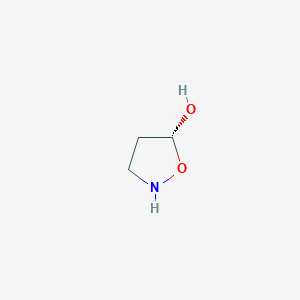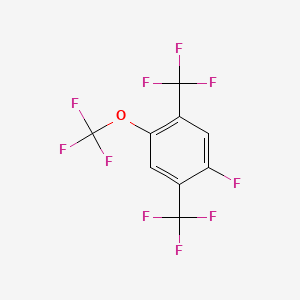
beta-Estradiol;E2;17beta-Estradiol;17beta-Oestradiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-Estradiol: 17beta-Estradiol or 17beta-Oestradiol , is a potent estrogen steroid hormone and the major female sex hormone. It plays a crucial role in the regulation of the female reproductive cycle, including the estrous and menstrual cycles. Beta-Estradiol is responsible for the development of female secondary sexual characteristics such as the breasts, widening of the hips, and a female pattern of fat distribution. It is also important in the development and maintenance of female reproductive tissues such as the mammary glands, uterus, and vagina during puberty, adulthood, and pregnancy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : Beta-Estradiol can be synthesized through various methods. One common approach involves the conversion of cholesterol to pregnenolone, which is then converted to androstenedione. Androstenedione is subsequently converted to estrone by the enzyme aromatase, and estrone is finally converted to beta-Estradiol .
Industrial Production Methods: : In industrial settings, beta-Estradiol is often produced through microbial fermentation processes. Specific strains of microorganisms are genetically engineered to produce high yields of beta-Estradiol. The fermentation broth is then subjected to extraction and purification processes to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: : Beta-Estradiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Beta-Estradiol can be oxidized to estrone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of beta-Estradiol can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the hydroxyl groups of beta-Estradiol, leading to the formation of various derivatives.
Major Products
Oxidation: Estrone
Reduction: Dihydro-beta-Estradiol
Substitution: Various ester derivatives of beta-Estradiol.
Aplicaciones Científicas De Investigación
Beta-Estradiol has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for the development of detection and quantification methods.
Biology: Studied for its role in cellular signaling pathways and its effects on gene expression.
Medicine: Used in hormone replacement therapy for menopausal symptoms, treatment of certain cancers, and management of hormonal imbalances.
Industry: Utilized in the production of pharmaceuticals and as a component in various cosmetic products
Mecanismo De Acción
Beta-Estradiol exerts its effects by binding to estrogen receptors (ERs) present in the nucleus, cytoplasm, and on the plasma membrane of target cellsThis binding regulates the transcription of target genes, leading to the production of proteins that mediate the physiological effects of beta-Estradiol .
Comparación Con Compuestos Similares
Similar Compounds
Estrone: Another naturally occurring estrogen, less potent than beta-Estradiol.
Estriol: A weaker estrogen primarily produced during pregnancy.
Ethinylestradiol: A synthetic estrogen used in oral contraceptives.
Uniqueness: : Beta-Estradiol is considered the most potent estrogen in humans, with significant effects on reproductive tissues, bone density, and cardiovascular health. Its high affinity for estrogen receptors and its ability to regulate a wide range of physiological processes make it unique among estrogens .
Propiedades
Fórmula molecular |
C25H36O3 |
|---|---|
Peso molecular |
384.6 g/mol |
Nombre IUPAC |
[(13S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] heptanoate |
InChI |
InChI=1S/C25H36O3/c1-3-4-5-6-7-24(27)28-23-13-12-22-21-10-8-17-16-18(26)9-11-19(17)20(21)14-15-25(22,23)2/h9,11,16,20-23,26H,3-8,10,12-15H2,1-2H3/t20?,21?,22?,23?,25-/m0/s1 |
Clave InChI |
RFWTZQAOOLFXAY-RRKYFUOXSA-N |
SMILES isomérico |
CCCCCCC(=O)OC1CCC2[C@@]1(CCC3C2CCC4=C3C=CC(=C4)O)C |
SMILES canónico |
CCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



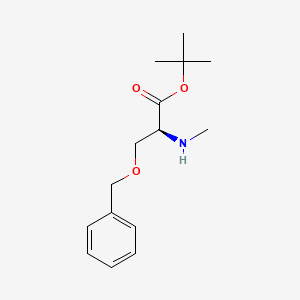

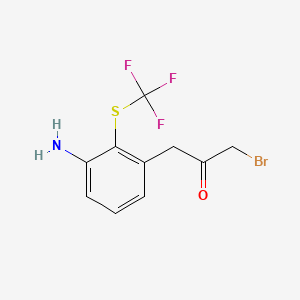
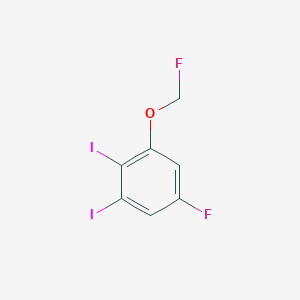
![3-(Benzyloxy)-1-[(4-methoxyphenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B14064264.png)
![[Methyl(phenyl)sulfamoyl]acetic acid](/img/structure/B14064284.png)
